

Application Note: Characterization of Leucoindigo using Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest		
Compound Name:	Indigo White	
Cat. No.:	B1605738	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indigo, a vibrant blue dye with a long history of use, is notoriously insoluble in common solvents, posing a significant challenge for characterization by solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] To overcome this, indigo can be reduced to its soluble leuco form, leucoindigo, which is amenable to NMR analysis.[1][3] This application note provides a detailed protocol for the preparation and NMR spectroscopic characterization of leucoindigo, offering valuable insights into its molecular structure. The instability of leucoindigo, which readily oxidizes back to indigo in the presence of air, necessitates careful sample handling and prompt analysis.[2][4]

Key Applications

- Structural Elucidation: Confirmation of the molecular structure of leucoindigo.
- Purity Assessment: Identification of impurities or degradation products.
- Reaction Monitoring: Tracking the reduction of indigo to leucoindigo.
- Comparative Analysis: Characterizing derivatives of leucoindigo.[1]



Experimental Protocols

1. Preparation of Leucoindigo for NMR Analysis

This protocol describes the in-situ reduction of indigo to leucoindigo directly within an NMR tube for immediate analysis.[1][2]

Materials:

- Indigo powder
- Deuterium oxide (D₂O)
- Sodium dithionite (Na₂S₂O₄)
- Sodium hydroxide (NaOH) solution (optional, for pH adjustment)
- NMR tube
- Inert gas (Argon or Nitrogen)

Procedure:

- Sample Preparation: Place approximately 5 mg of indigo powder into a clean, dry NMR tube.
 [1]
- Solvent Addition: Add a suitable volume of D₂O to the NMR tube to dissolve the final leucoindigo product.
- Reduction: Add a sufficient amount of sodium dithionite to the suspension. The reduction can
 be facilitated by gentle heating.[1] The disappearance of the blue color of indigo and the
 formation of a yellow solution indicates the successful formation of leucoindigo.[1][2]
- Inert Atmosphere: To prevent re-oxidation, it is recommended to perform the reduction under an inert gas atmosphere.[1] This can be achieved by purging the NMR tube with argon or nitrogen before and after the addition of reagents.



- Homogenization: Cap the NMR tube and gently shake to ensure complete dissolution of the leucoindigo.
- Immediate Analysis: Acquire the NMR spectra immediately, as the leuco form is susceptible to oxidation.[2] The prepared leucoindigo solutions are typically stable for several days if stored in the dark at room temperature.[1]

2. NMR Data Acquisition

Instrumentation:

• A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters:

Solvent: D₂O

• Temperature: Room temperature

Number of Scans: 16-64 (adjust as needed for signal-to-noise)

Relaxation Delay: 1-5 seconds

Spectral Width: Appropriate for aromatic protons (e.g., 0-10 ppm)

¹³C NMR Acquisition Parameters:

Solvent: D₂O

Temperature: Room temperature

Number of Scans: 1024 or higher (due to the low natural abundance of ¹³C)

• Relaxation Delay: 2-5 seconds

- Spectral Width: Appropriate for aromatic and carbonyl carbons (e.g., 0-200 ppm)
- Pulse Program: A proton-decoupled pulse sequence should be used. DEPT-135 experiments can be useful to distinguish between CH, CH₂, and CH₃ groups.[1]



Data Presentation

Quantitative NMR Data for Leucoindigo

The following table summarizes the reported ¹H and ¹³C NMR chemical shifts for the parent leucoindigo in D₂O. Note that the N-H protons are typically not observed in D₂O due to rapid hydrogen-deuterium exchange.[1]

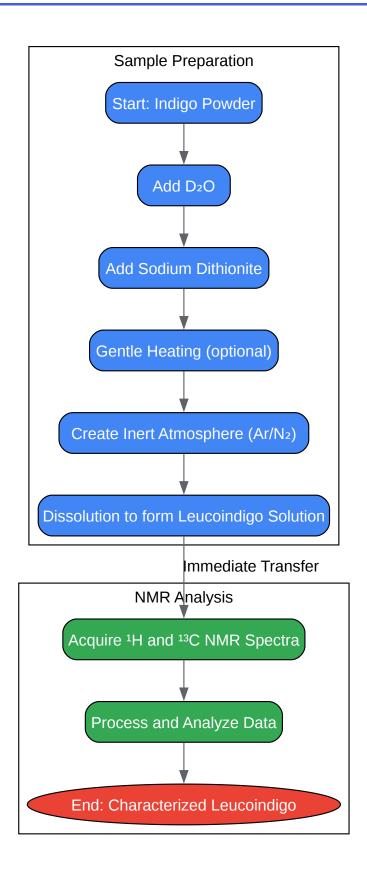
Atom	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
C-2	-	124.5
C-3	-	117.4
C-4	~7.0-7.5 (multiplet)	119.9
C-5	~7.0-7.5 (multiplet)	123.9
C-6	~7.0-7.5 (multiplet)	121.1
C-7	~7.0-7.5 (multiplet)	114.2
C-8	-	139.1
C-9	-	138.5

Note: The proton signals in the aromatic region often appear as complex multiplets due to overlapping signals. 2D NMR techniques such as COSY and HSQC can be employed for unambiguous assignment.[1]

Visualization

Experimental Workflow for NMR Characterization of Leucoindigo



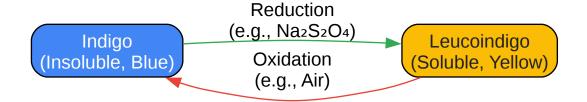


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Caption: Workflow for Leucoindigo NMR Analysis.



Logical Relationship of Indigo, Leucoindigo, and Oxidation



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Caption: Redox relationship of Indigo and Leucoindigo.

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